4,5-Dimethylisoxazole-3-carboxylic acid CAS number and properties
4,5-Dimethylisoxazole-3-carboxylic acid CAS number and properties
An In-depth Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid
Introduction
4,5-Dimethylisoxazole-3-carboxylic acid, identified by the CAS number 100047-61-8 , is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups and a carboxylic acid group.[1][2][3][4] This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its structural framework is of significant interest to researchers in medicinal chemistry due to the prevalence of the isoxazole motif in various biologically active molecules. Notably, derivatives of isoxazole-3-carboxylic acid have been investigated for their potential as anti-inflammatory agents through the inhibition of leukotriene biosynthesis.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and associated experimental protocols for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The key physicochemical properties of 4,5-Dimethylisoxazole-3-carboxylic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 100047-61-8 | [1][2][3][4] |
| Molecular Formula | C₆H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 141.13 g/mol | [1][2][3][4] |
| Appearance | White solid / Beige Powder | [2] |
| Boiling Point | 318.7 °C at 760 mmHg | [2] |
| Density | 1.276 g/cm³ | [2] |
| Flash Point | 146.5 °C | [2] |
| Vapor Pressure | 0.000148 mmHg at 25°C | [2] |
| Refractive Index | 1.513 | [2] |
| LogP | 0.98960 | [2] |
| PSA (Polar Surface Area) | 63.33 Ų | [2] |
| Solubility | No specific data available. General solubility for similar small carboxylic acids suggests solubility in polar organic solvents like methanol, ethanol, and DMSO. |
Synthesis and Experimental Protocols
The synthesis of isoxazole carboxylic acids can be achieved through various routes. A common and effective method for obtaining the carboxylic acid is through the hydrolysis of its corresponding ester derivative. Below is a representative protocol adapted from established methods for analogous compounds.[6][7]
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid from its ethyl ester precursor, ethyl 4,5-dimethylisoxazole-3-carboxylate.
Materials:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 6 N aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., a 1:1 volume ratio).
-
Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 5 N, 2-3 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 8-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 6 N HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4,5-Dimethylisoxazole-3-carboxylic acid as a solid.
-
Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Biological Activity and Signaling Pathway
Derivatives of 4,5-diarylisoxazole-3-carboxylic acid have been identified as potent inhibitors of leukotriene (LT) biosynthesis.[5] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and arthritis. The key enzyme in their synthesis is 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to access its substrate, arachidonic acid (AA).[1][8][9][10]
FLAP acts as a transfer protein, binding arachidonic acid released from the cell membrane and presenting it to 5-LO.[1][11] By inhibiting FLAP, compounds can effectively block the entire leukotriene synthesis cascade, reducing the production of both leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). This mechanism makes FLAP an attractive target for the development of novel anti-inflammatory drugs.
Diagram: Leukotriene Biosynthesis Pathway and Inhibition
The following diagram illustrates the signaling pathway for leukotriene synthesis and the proposed point of intervention for isoxazole-based inhibitors.
Caption: Leukotriene synthesis pathway and the inhibitory action of isoxazole derivatives on FLAP.
Experimental Protocol: 5-LOX Inhibitory Assay (Cell-Based)
This protocol outlines a general method for evaluating the inhibitory activity of compounds like 4,5-Dimethylisoxazole-3-carboxylic acid on the 5-LOX pathway in intact cells, such as human neutrophils.[5][12]
Materials:
-
Test compound (e.g., 4,5-Dimethylisoxazole-3-carboxylic acid) dissolved in DMSO.
-
Isolated human neutrophils or a suitable cell line (e.g., Mono Mac 6).
-
Calcium ionophore A23187.
-
Phosphate-buffered saline (PBS) with calcium and magnesium.
-
Methanol.
-
Internal standard (e.g., PGB₂).
-
Solid-phase extraction (SPE) columns.
-
HPLC system for analysis.
Procedure:
-
Cell Preparation: Isolate neutrophils from human blood or culture a suitable cell line. Resuspend the cells in PBS at a final concentration of approximately 5-10 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot the cell suspension. Add the test compound at various concentrations (typically from a stock solution in DMSO) to the cells. Include a vehicle control (DMSO only). Incubate for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~2.5 µM).
-
Incubation: Continue the incubation at 37°C for 10-15 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., PGB₂).
-
Extraction: Centrifuge the samples to pellet cell debris. Isolate the supernatant and purify the leukotrienes using solid-phase extraction (SPE).
-
Analysis: Analyze the extracted samples by reverse-phase HPLC to quantify the amount of LTB₄ and its metabolites.
-
Data Analysis: Calculate the percent inhibition of LTB₄ formation for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
Safety and Handling
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[13]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[13]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particle filter respirator (e.g., N95) may be necessary.[13]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[15]
-
This guide is intended for use by qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before use and handle it in a controlled laboratory environment.
References
- 1. pnas.org [pnas.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. EP2949653A1 - Isoxazole derivatives as leukotriene biosynthesis inhibitors - Google Patents [patents.google.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.com [fishersci.com]
- 16. sds.diversey.com [sds.diversey.com]
